5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1172068-33-5
Cat. No.: VC11684200
Molecular Formula: C7H3BrFN3O2
Molecular Weight: 260.02 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine - 1172068-33-5](/images/structure/VC11684200.png)
Specification
CAS No. | 1172068-33-5 |
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Molecular Formula | C7H3BrFN3O2 |
Molecular Weight | 260.02 g/mol |
IUPAC Name | 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C7H3BrFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) |
Standard InChI Key | ZUOPKGTYJJCCND-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-] |
Canonical SMILES | C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Properties
Core Architecture and Substituent Effects
The compound’s scaffold consists of a pyrrolo[2,3-b]pyridine core, a bicyclic system merging pyrrole and pyridine rings. Substituents at positions 3 (nitro), 4 (fluoro), and 5 (bromo) create distinct electronic effects:
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Nitro group: A strong electron-withdrawing moiety that enhances electrophilic reactivity at adjacent positions.
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Fluoro group: Moderately electron-withdrawing, influencing ring electronics and metabolic stability.
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Bromo group: A heavy halogen facilitating cross-coupling reactions like Suzuki-Miyaura couplings .
Physicochemical Profile
Critical molecular parameters include:
Property | Value |
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Molecular formula | C₇H₃BrFN₃O₂ |
Molecular weight (g/mol) | 260.02 |
Exact mass | 258.939 |
Topological polar surface area (Ų) | 74.50 |
LogP (octanol-water) | 2.8959 |
Data sourced from CAS records and computational analyses . The moderate LogP suggests balanced lipophilicity, while the polar surface area indicates potential solubility in polar aprotic solvents.
Synthesis and Reactivity
Synthetic Pathways
Patent literature describes multi-step syntheses starting from simpler pyrrolopyridine precursors:
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Halogenation: Introduction of bromine via electrophilic substitution using reagents like N-bromosuccinimide (NBS).
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Nitration: Nitro group incorporation using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.
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Fluorination: Direct fluorination via Balz-Schiemann reaction or halogen exchange .
Applications in Medicinal Chemistry
Prodrug Development
The nitro group’s reducibility to an amine under physiological conditions positions this compound as a prodrug candidate. In vivo reduction could release active amine-containing metabolites, a strategy employed in antiparasitic and anticancer agents .
Comparative Analysis with Related Compounds
Substituent Impact on Properties
Comparing key analogs illustrates substituent effects:
Data synthesized from . The nitro-substituted derivative’s higher polarity (lower LogP) may improve aqueous solubility compared to methylated analogs.
Future Directions and Research Opportunities
Targeted Drug Discovery
Functionalization at position 3 (nitro → amine) could yield kinase inhibitors with enhanced selectivity. Computational docking studies using FGFR1 crystal structures (PDB: 3RHX) may guide rational design .
Process Optimization
Developing continuous-flow nitration methods could improve synthesis scalability and safety, reducing reliance on batch processes described in current patents .
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